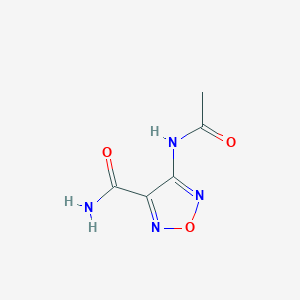![molecular formula C21H18Cl3N3OS B2990199 2-((3-(4-chlorophenyl)-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl)thio)-N-(2,5-dichlorophenyl)acetamide CAS No. 899934-82-8](/img/structure/B2990199.png)
2-((3-(4-chlorophenyl)-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl)thio)-N-(2,5-dichlorophenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound appears to contain a spiro[4.4]nona-1,3-diene moiety , which is a type of cyclic compound with two rings sharing a single atom. It also contains chlorophenyl groups, which are aromatic rings with chlorine substituents, and an acetamide group, which is a functional group consisting of an acyl group bonded to nitrogen .
Molecular Structure Analysis
The spiro[4.4]nona-1,3-diene moiety would likely contribute to the rigidity of the molecule, while the chlorophenyl groups could participate in pi stacking interactions . The acetamide group could form hydrogen bonds .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its structure. For example, the presence of polar groups like the acetamide could increase its solubility in polar solvents . The aromatic rings could contribute to its UV/Vis absorption spectrum .Applications De Recherche Scientifique
Enantiodivergent Synthesis of Bis-Spiropyrrolidines
Research by Conde et al. (2015) demonstrates the use of enantiodivergent synthesis methods to obtain bis-spiropyrrolidines through stepwise (3 + 2) cycloadditions involving azomethine ylides and π-deficient alkenes. This process, leveraging a catalytic system, enables the generation of both enantiomeric series of spiro compounds, highlighting its potential in the development of homochiral compounds for medicinal chemistry applications Conde, E., Rivilla, I., Larumbe, A., & Cossío, F. (2015).
Synthesis of Fused Heterocycles from Pyrrolones
El-Nabi (2002) explored the synthesis of fused heterocycles from 1-aryl-5-methoxypyrrolones, leading to the creation of aziridine and oxime derivatives, among others. This study showcases the versatility of specific chemical scaffolds for synthesizing complex heterocyclic structures, which are crucial in drug design and discovery El-Nabi, H. A. A. (2002).
Photochemical Transformation to β-Lactams
Marubayashi et al. (1992) reported a unique photochemical transformation of a specific methyl 6-chloro-dihydrobenzoxazine carboxylate, yielding β-lactam compounds. This finding illustrates the potential of photochemical methods to generate biologically relevant structures, including β-lactams, which are important in antibiotic development Marubayashi, N., Ogawa, T., Kuroita, T., Hamasaki, T., & Ueda, I. (1992).
Synthesis of Thiazole and Thiazolidinone Derivatives
Research into the synthesis of novel thiazole and thiazolidinone derivatives, as conducted by Mistry, Desai, and Intwala (2009), demonstrates the utility of these compounds in antimicrobial activity. Such studies contribute to the ongoing search for new antimicrobial agents amidst growing resistance to existing drugs Mistry, B., Desai, K. R., & Intwala, S. M. (2009).
Orientations Futures
Propriétés
IUPAC Name |
2-[[2-(4-chlorophenyl)-1,4-diazaspiro[4.4]nona-1,3-dien-3-yl]sulfanyl]-N-(2,5-dichlorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18Cl3N3OS/c22-14-5-3-13(4-6-14)19-20(27-21(26-19)9-1-2-10-21)29-12-18(28)25-17-11-15(23)7-8-16(17)24/h3-8,11H,1-2,9-10,12H2,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGHULEAUHXLELI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)N=C(C(=N2)SCC(=O)NC3=C(C=CC(=C3)Cl)Cl)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18Cl3N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((3-(4-chlorophenyl)-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl)thio)-N-(2,5-dichlorophenyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-O-Tert-butyl 3-O-ethyl (3S,3aS,6S,6aR)-6-amino-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-2,3-dicarboxylate;hydrochloride](/img/structure/B2990116.png)
![N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-2-nitrobenzenesulfonamide](/img/structure/B2990118.png)




![2-benzylsulfanyl-3-(3-methoxyphenyl)-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2990124.png)





![1-(2-((4-Fluorobenzo[d]thiazol-2-yl)amino)-4-methylthiazol-5-yl)ethanone](/img/structure/B2990138.png)
